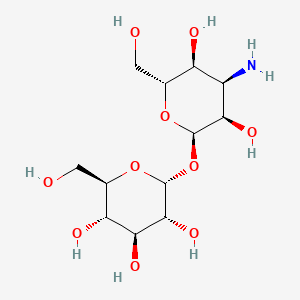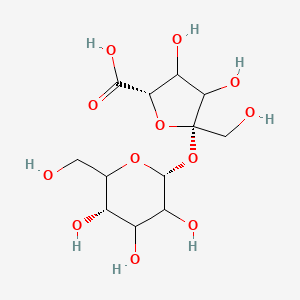
Sucrose 6'-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose 6’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose This compound is characterized by the presence of a carboxylic acid group at the 6’ position of the sucrose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose 6’-Carboxylic Acid typically involves the oxidation of sucrose using benign oxidizing agents such as hydrogen peroxide. The process can be further enhanced by carboxylation using malic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction.
Industrial Production Methods: Industrial production of Sucrose 6’-Carboxylic Acid may involve large-scale oxidation and carboxylation processes. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. Techniques such as chemo-enzymatic systems on catalytic surfaces have been employed to enhance the efficiency and biocompatibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose 6’-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification reactions.
Major Products: The major products formed from these reactions include various esters, amides, and alcohol derivatives of Sucrose 6’-Carboxylic Acid .
Applications De Recherche Scientifique
Sucrose 6’-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of Sucrose 6’-Carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glycosylation reactions. The compound’s carboxylic acid group allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Sucrose 6’-Phosphate: Another derivative of sucrose, it is used in various biochemical pathways.
Malic Acid Derivatives: Compounds like malic acid esters share similar carboxylation properties.
Uniqueness: Sucrose 6’-Carboxylic Acid is unique due to its specific functionalization at the 6’ position, which imparts distinct chemical and physical properties. Its ability to act as a green crosslinker for textiles highlights its environmental benefits compared to traditional agents .
Propriétés
IUPAC Name |
(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYXNHYZTBKM-ZQNSQHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
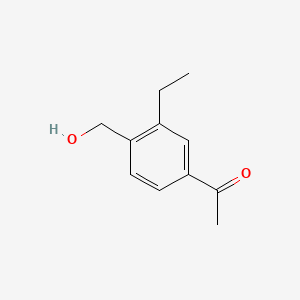
![7-Oxabicyclo[4.1.0]heptane, 1,5,5-trimethyl-](/img/new.no-structure.jpg)
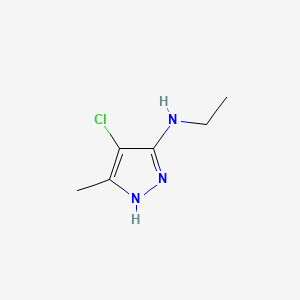
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
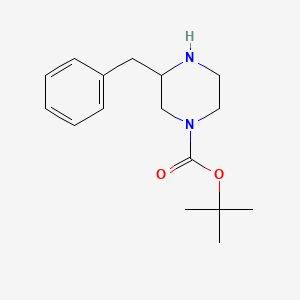
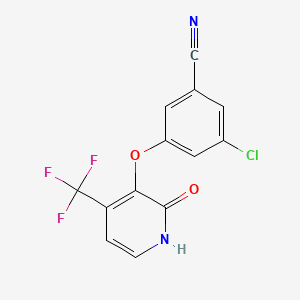
![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
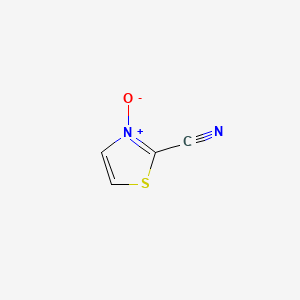
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

